molecular formula C12H21NO4 B12519291 (3S)-3-[(tert-butoxycarbonyl)amino]-4-cyclopropylbutanoic acid

(3S)-3-[(tert-butoxycarbonyl)amino]-4-cyclopropylbutanoic acid

Cat. No.: B12519291
M. Wt: 243.30 g/mol
InChI Key: HHQZEJWXWCJVFC-VIFPVBQESA-N
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Description

(3S)-3-[(tert-butoxycarbonyl)amino]-4-cyclopropylbutanoic acid is a compound with significant interest in the field of organic chemistry. It is known for its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a cyclopropyl group. This compound is often used in the synthesis of peptides and other complex organic molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-[(tert-butoxycarbonyl)amino]-4-cyclopropylbutanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This is achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The cyclopropyl group is introduced through a cyclopropanation reaction, which can be carried out using diazomethane or other cyclopropanating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-[(tert-butoxycarbonyl)amino]-4-cyclopropylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The Boc protecting group can be removed through acid-catalyzed hydrolysis using trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoroacetic acid in dichloromethane.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Removal of the Boc group to yield the free amine.

Scientific Research Applications

(3S)-3-[(tert-butoxycarbonyl)amino]-4-cyclopropylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-[(tert-butoxycarbonyl)amino]-4-cyclopropylbutanoic acid involves its interaction with specific molecular targets. The Boc protecting group provides stability during chemical reactions, allowing for selective modification of other functional groups. The cyclopropyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-[(tert-butoxycarbonyl)amino]heptanoic acid
  • (3S)-3-[(tert-butoxycarbonyl)amino]-4-oxopentanoic acid

Uniqueness

(3S)-3-[(tert-butoxycarbonyl)amino]-4-cyclopropylbutanoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of compounds that require specific conformational constraints or enhanced reactivity.

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

(3S)-4-cyclopropyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9(7-10(14)15)6-8-4-5-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1

InChI Key

HHQZEJWXWCJVFC-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1CC1)CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CC1)CC(=O)O

Origin of Product

United States

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